

Spectroscopic Analysis of 3-Methoxypyridin-4-amine: A Technical Guide

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Compound of Interest

Compound Name: 3-Methoxypyridin-4-amine

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This technical guide provides an in-depth overview of the spectroscopic data for **3-Methoxypyridin-4-amine** (CAS No. 52334-90-4), a key building block in pharmaceutical and chemical synthesis. The document, intended for researchers, scientists, and professionals in drug development, details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the compound.

Molecular Structure and Properties

- IUPAC Name: **3-methoxypyridin-4-amine**
- Synonyms: 4-Amino-3-methoxypyridine
- Molecular Formula: C₆H₈N₂O^{[1][2][3]}
- Molecular Weight: 124.14 g/mol ^{[1][2][3]}
- CAS Number: 52334-90-4^{[1][2][3]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for **3-Methoxypyridin-4-amine**.

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.85	d	1H	H-6 (Pyridine)
~7.75	s	1H	H-2 (Pyridine)
~6.70	d	1H	H-5 (Pyridine)
~5.50	br s	2H	-NH ₂ (Amine)
~3.85	s	3H	-OCH ₃ (Methoxy)

¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
~150.0	C-4 (Pyridine)
~145.5	C-6 (Pyridine)
~141.0	C-2 (Pyridine)
~138.0	C-3 (Pyridine)
~107.5	C-5 (Pyridine)
~55.8	-OCH ₃ (Methoxy)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The table below lists the characteristic absorption bands for **3-Methoxypyridin-4-amine**. As a primary aromatic amine, it exhibits characteristic N-H stretching and bending vibrations.[\[4\]](#)

IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium	N-H Asymmetric & Symmetric Stretching (Amine)
3100 - 3000	Weak	Aromatic C-H Stretching
2980 - 2850	Weak	Aliphatic C-H Stretching (-OCH ₃)
1650 - 1580	Strong	N-H Bending (Amine)
1600 - 1450	Medium	C=C and C=N Ring Stretching (Pyridine)
1335 - 1250	Strong	Aromatic C-N Stretching
1250 - 1020	Strong	Asymmetric & Symmetric C-O-C Stretching (Ether)
910 - 665	Strong	N-H Wagging (Amine)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The monoisotopic mass of **3-Methoxypyridin-4-amine** is 124.063662883 Da.[\[1\]](#)

Mass Spectrometry Data

m/z Ratio	Ion Species	Description
124.06	[M] ⁺	Molecular Ion
125.07	[M+H] ⁺	Protonated Molecular Ion
109.04	[M-CH ₃] ⁺	Loss of a methyl radical
95.05	[M-CHO] ⁺	Loss of a formyl radical from methoxy group
81.05	[M-CH ₃ -CO] ⁺	Subsequent loss of carbon monoxide

Experimental Protocols

The following sections detail generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Methoxypyridin-4-amine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard ($\delta = 0.00$ ppm).
- Data Acquisition: Transfer the solution to a clean NMR tube. Acquire ^1H and ^{13}C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for ^1H .
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

- Sample Preparation (ATR): Place a small amount of the solid **3-Methoxypyridin-4-amine** sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: Place the sample (ATR or KBr pellet) in the spectrometer's sample holder and record the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.
- Background Correction: A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol

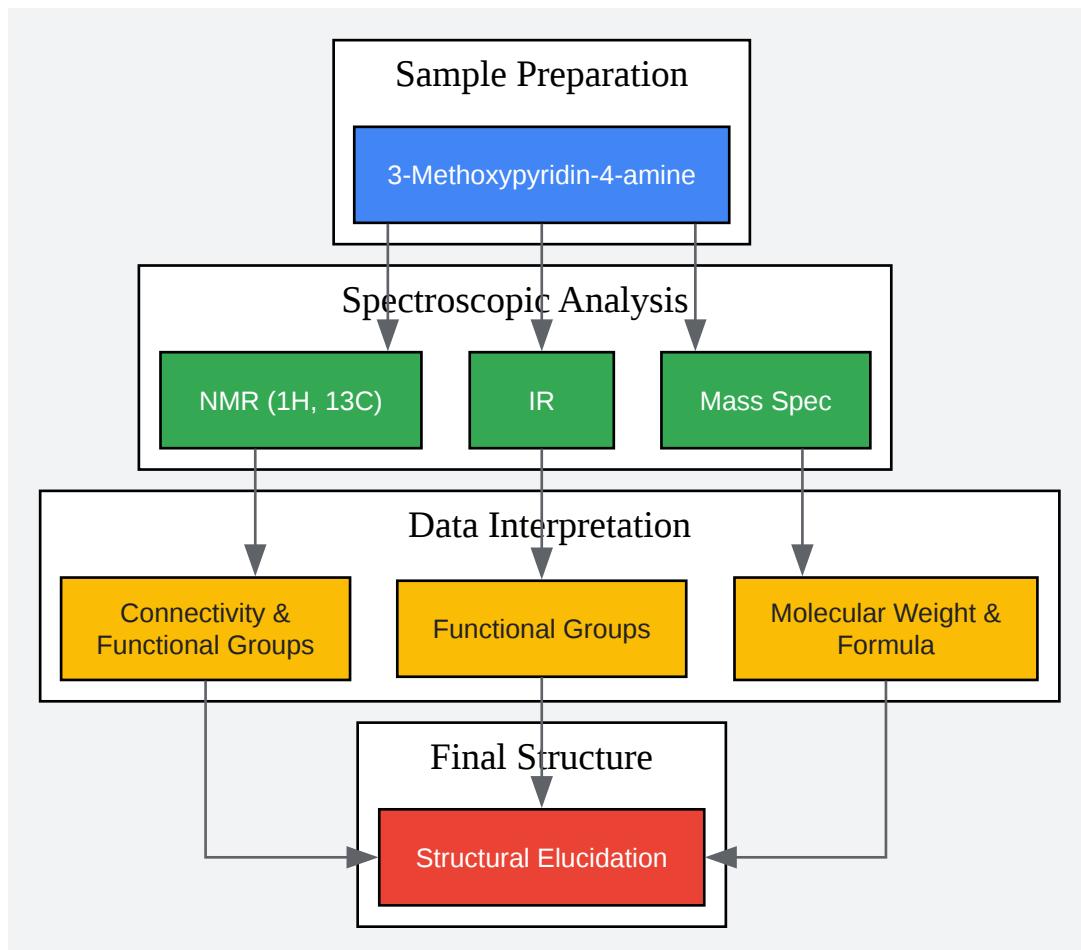
- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like Gas

Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

- Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS, which would likely produce the $[M+H]^+$ ion.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like **3-Methoxypyridin-4-amine** using the described spectroscopic techniques.



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